3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can be achieved through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a nitrile compound, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a catalyst, such as triflic anhydride, and may involve microwave-induced cyclodehydration to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and reduce production costs. Additionally, the implementation of environmentally benign synthesis methods, such as the use of recyclable reaction media, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines .
Scientific Research Applications
3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with unique photoluminescence properties
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, its antifungal activity may be attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-1,2,4-triazole-3,5-dione: A compound with similar structural features but different functional groups.
3,5-bis(1’,2’,4’-triazol-1’-yl)pyridine: Another triazole derivative with distinct coordination properties.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
3-butylsulfanyl-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4S/c1-2-3-10-20-14-17-16-13-18(8-9-19(13)14)12-6-4-11(15)5-7-12/h4-7H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQHTNHFYUSZOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C2N1CCN2C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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